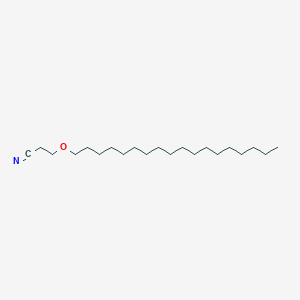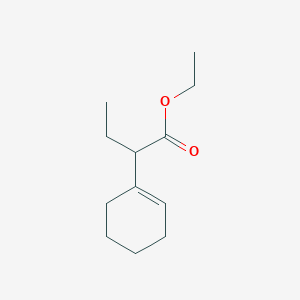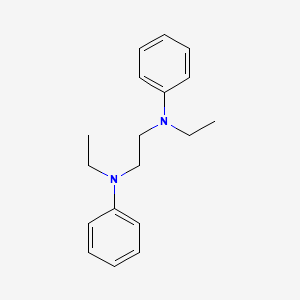![molecular formula C21H15ClN2O4S2 B11968618 3-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11968618.png)
3-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{(5Z)-5-[1-(4-クロロベンジル)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}プロパン酸は、化学、生物学、医学など様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、インドール部分、チアゾリジン環、プロパン酸基を含むユニークな構造を特徴とし、研究者の関心を集めています。
準備方法
合成経路と反応条件
3-{(5Z)-5-[1-(4-クロロベンジル)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}プロパン酸の合成は、通常、インドール誘導体の調製から始まる複数のステップを伴います。インドール誘導体は、特定の条件下でチアゾリジン-2,4-ジオン誘導体と反応して、目的の化合物を形成します。反応条件には、多くの場合、ジメチルホルムアミド(DMF)などの溶媒とトリエチルアミン(TEA)などの触媒を使用し、反応を促進します。
工業生産方法
この化合物の工業生産には、収率を向上させ、コストを削減するために合成経路を最適化することが含まれる場合があります。これには、連続フロー反応器の使用や、化合物の純度と一貫性を確保するための高度な精製技術が含まれます。
化学反応の分析
反応の種類
3-{(5Z)-5-[1-(4-クロロベンジル)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}プロパン酸は、以下を含む様々な化学反応を起こすことができます。
酸化: この化合物は、過酸化水素(H₂O₂)や過マンガン酸カリウム(KMnO₄)などの試薬を用いて酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤を用いて行うことができます。
置換: この化合物は、特にインドール環とチアゾリジン環で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素(H₂O₂)。
還元: メタノール中の水素化ホウ素ナトリウム(NaBH₄)。
置換: 水酸化ナトリウム(NaOH)などの塩基の存在下のアミンやチオールなどの求核剤。
主要な生成物
これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はスルホキシドやスルホンを生成する可能性があり、還元はアルコールやアミンを生成する可能性があります。
科学研究の用途
3-{(5Z)-5-[1-(4-クロロベンジル)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}プロパン酸は、いくつかの科学研究用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤や受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について研究されています。
産業: 新規材料や化学プロセスの開発に利用されています。
科学的研究の応用
3-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-{(5Z)-5-[1-(4-クロロベンジル)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}プロパン酸の作用機序は、特定の分子標的との相互作用に関係しています。この化合物は、酵素や受容体に結合して、その活性を変化させ、下流の効果を引き起こす可能性があります。関与する正確な経路は、生物学的状況や特定の標的によって異なる可能性があります。
類似化合物の比較
類似化合物
インドール-3-酢酸: インドール構造が類似した植物ホルモン。
チアゾリジンジオン: チアゾリジン環を特徴とする、糖尿病の治療に使用される化合物群。
クロロベンジル誘導体: 様々な化学用途で使用されるクロロベンジル基を持つ化合物。
独自性
3-{(5Z)-5-[1-(4-クロロベンジル)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル}プロパン酸は、インドール部分、チアゾリジン環、プロパン酸基が組み合わさっているため、独特です。この独特の構造は、他の類似化合物とは異なる特定の化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Thiazolidinediones: A class of compounds used in diabetes treatment, featuring a thiazolidine ring.
Chlorobenzyl derivatives: Compounds with a chlorobenzyl group, used in various chemical applications.
Uniqueness
3-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is unique due to its combination of an indole moiety, a thiazolidine ring, and a propanoic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C21H15ClN2O4S2 |
|---|---|
分子量 |
458.9 g/mol |
IUPAC名 |
3-[(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C21H15ClN2O4S2/c22-13-7-5-12(6-8-13)11-24-15-4-2-1-3-14(15)17(19(24)27)18-20(28)23(21(29)30-18)10-9-16(25)26/h1-8H,9-11H2,(H,25,26)/b18-17- |
InChIキー |
XBHGKWUACLKKQC-ZCXUNETKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C(=O)N2CC4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C(=O)N2CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[3-Allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)urea](/img/structure/B11968539.png)
![N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968547.png)


![N-[3-(benzenesulfonyl)-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11968567.png)





![(5E)-5-(2-fluorobenzylidene)-2-[4-(2-methylpropoxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11968602.png)
![10,13-dimethyl-17-(6-methylheptan-2-yl)-3-propoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B11968608.png)

